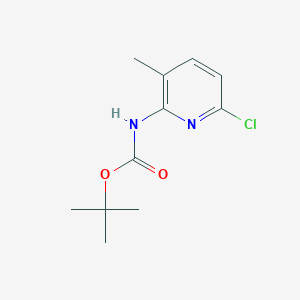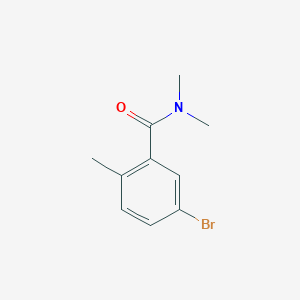amine CAS No. 1247375-23-0](/img/structure/B1526095.png)
[(3-Bromo-2-methoxyphenyl)methyl](methyl)amine
Vue d'ensemble
Description
“(3-Bromo-2-methoxyphenyl)methylamine” is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.1 .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-2-methoxyphenyl)methylamine” consists of a bromine atom (Br), a methoxy group (OCH3), and a methylamine group (NHCH3) attached to a benzene ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.1 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Applications De Recherche Scientifique
-
Synthesis of Vicinal Haloethers
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of two novel vicinal haloethers, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .
- Method : The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy. The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .
- Results : The synthesized compounds are verified to be novel and possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
-
Enzymatic Synthesis of (S)-1-(3′-Bromo-2′-Methoxyphenyl)ethanol
- Field : Biocatalysis
- Application : This compound is the key precursor for the synthesis of Lusutrombopag .
- Method : Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was obtained, which could completely convert 100 g/L of 1a to (S)-1b .
- Results : A carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) was identified to completely convert 200 g/L of 1a to (S)-1b with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .
-
Antiviral Activity of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Method : These compounds were prepared and tested for their inhibitory activity against various viruses .
- Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value of 17 .
-
Synthesis of (3-Bromo-2-methoxyphenyl)(methyl)sulfane
- Field : Organic Chemistry
- Application : (3-Bromo-2-methoxyphenyl)(methyl)sulfane is a compound that can be synthesized and has potential applications in various chemical reactions .
- Method : The specific methods of synthesis and application would depend on the particular reaction or process being carried out .
- Results : The results would vary based on the specific application or reaction .
-
Biocatalysis for Lusutrombopag Synthesis
- Field : Biocatalysis
- Application : (S)-1-(3′-Bromo-2′-methoxyphenyl)ethanol is the key precursor for the synthesis of Lusutrombopag .
- Method : A carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) was identified to completely convert 200 g/L of 1a to (S)-1b with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .
- Results : The Km and kcat of recombinant NoCR towards 1a were 0.66 mmol/L and 7.5 s-1, and the catalytic efficiency kcat/Km was 11.3 mmol/s.L .
-
Antiviral Activity of Indole Derivatives
- Field : Pharmacology
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : These compounds were prepared and tested for their inhibitory activity against various viruses .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value of 17 .
Propriétés
IUPAC Name |
1-(3-bromo-2-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWGTHXCZOZGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromo-2-methoxyphenyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



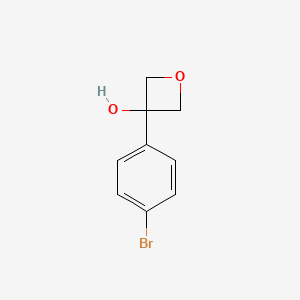
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)
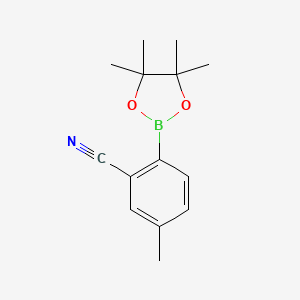
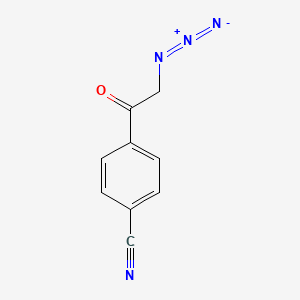
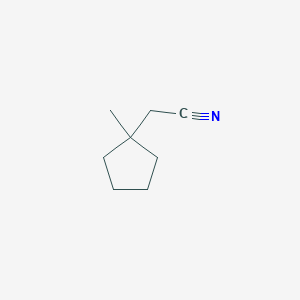
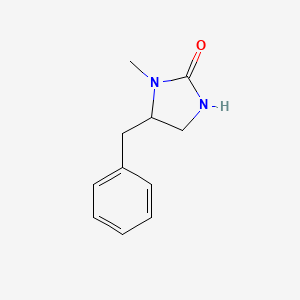
![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)
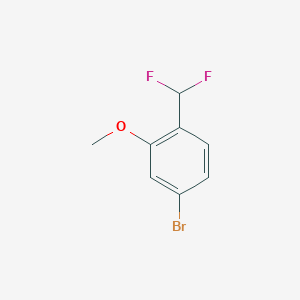
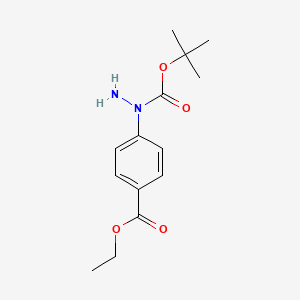
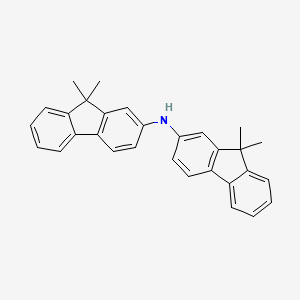
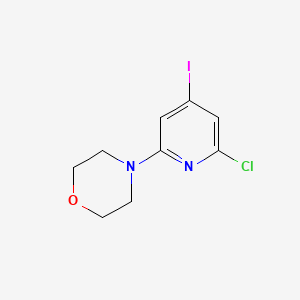
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)
